(2,4-Dichlorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N6O/c1-14-3-2-4-18(24-14)25-19-7-8-20(27-26-19)28-9-11-29(12-10-28)21(30)16-6-5-15(22)13-17(16)23/h2-8,13H,9-12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTQSULQLIOBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,4-Dichlorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Dichlorophenyl group : Contributes to the lipophilicity and potential interactions with biological membranes.
- Pyridazine and piperazine moieties : Known for various biological activities, including antimicrobial and anticancer effects.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that it may act as a modulator of certain receptors and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have shown activity against:
- Tyrosine kinases : Implicated in cancer progression.
- Inflammatory mediators : Suggesting potential anti-inflammatory properties.
Anticancer Activity
Research has highlighted the anticancer potential of similar piperazine derivatives. For instance, compounds that share structural similarities with our target compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study indicated that derivatives with piperazine rings exhibited strong inhibition of EGFR and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis .
Antimicrobial Effects
Pyridazine derivatives are recognized for their antimicrobial properties. The presence of the pyridazine ring in the compound suggests potential efficacy against bacterial and fungal pathogens. Previous studies have shown that related compounds possess moderate to excellent activities against various phytopathogenic fungi .
Anti-inflammatory Properties
The compound's structure hints at possible anti-inflammatory effects. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Case Studies
- Cancer Cell Line Studies
- Inflammation Models
- Antimicrobial Activity
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of the compound can induce apoptosis in cancer cell lines such as breast cancer and leukemia. The mechanism often involves the inhibition of specific protein kinases involved in cell proliferation and survival pathways.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results demonstrated that certain modifications enhanced the potency against breast cancer cells, with IC50 values ranging between 5–15 µM .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest it exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study : A research article reported that derivatives similar to (2,4-Dichlorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone showed minimum inhibitory concentration (MIC) values ranging from 20–70 µM against strains like Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
- Structure: Features a 4-aminophenyl group instead of 2,4-dichlorophenyl and lacks the pyridazinyl substituent.
- Key Differences: The electron-donating amino group improves aqueous solubility but may reduce metabolic stability compared to the electron-withdrawing dichlorophenyl group. The absence of the pyridazine-pyridine system likely diminishes target affinity for receptors requiring heterocyclic interactions .
- Synthesis : Prepared via nitrobenzoyl chloride and 1-methylpiperazine coupling, analogous to methods for dichlorophenyl derivatives .
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (11a-j)
- Structure : Contains a trifluoromethylphenyl-pyrimidine group and sulfonyl-piperazine substituents.
- Key Differences : The sulfonyl group enhances metabolic stability but may reduce bioavailability due to increased polarity. The trifluoromethyl group increases lipophilicity, similar to dichlorophenyl, but with distinct steric and electronic effects .
- Activity : Sulfonyl derivatives often exhibit improved enzyme inhibition due to strong electron-withdrawing effects, contrasting with the target compound’s pyridazine-based design .
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Structure: Includes a hydroxyethyl-piperazine and pyrimidinylamino group.
- The pyrimidine ring offers fewer hydrogen-bonding sites than pyridazine .
Heterocyclic Modifications
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
Triazolyl-Pyrimidine Derivatives (e.g., Compound w3 in )
- Structure: Incorporates a triazole ring linked to pyrimidine and methylpiperazine-methanone.
- However, increased molecular complexity may affect pharmacokinetics .
Data Table: Structural and Inferred Property Comparisons
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential coupling reactions, starting with the formation of the pyridazine-piperazine core. Key steps include:
- Amination: React 6-chloropyridazine-3-carbonitrile with 6-methylpyridin-2-amine under reflux in ethanol (70–80°C) for 12–18 hours to introduce the amino linkage .
- Piperazine Coupling: Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the piperazine moiety, employing Pd catalysts (e.g., Pd(OAc)₂) or base-mediated conditions (e.g., K₂CO₃ in DMF) .
- Methanone Formation: Perform a Friedel-Crafts acylation with 2,4-dichlorobenzoyl chloride in dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring for 24 hours .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,4-dichlorophenyl group?
Methodological Answer:
- Analog Synthesis: Replace the 2,4-dichlorophenyl group with alternative aryl/heteroaryl groups (e.g., 3,5-dichlorophenyl, 4-fluorophenyl) to assess electronic and steric effects .
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent changes with activity. Use IC₅₀ or Kd values for quantitative comparisons .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the dichlorophenyl group and binding pockets .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry: Confirm molecular weight via HRMS (e.g., ESI-MS, expected [M+H]⁺ ~530–540 m/z) .
- HPLC Purity Analysis: Use a C18 column (ACN/water gradient, UV detection at 254 nm) to ensure >95% purity .
Advanced: How can binding affinity and selectivity for GPCR targets be quantitatively assessed?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target receptor (e.g., dopamine D3) on a sensor chip and measure real-time binding kinetics (Kon/Koff) .
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into a receptor solution .
- Competitive Binding Assays: Use radiolabeled ligands (e.g., [³H]spiperone) to calculate Ki values in displacement experiments .
Advanced: What computational approaches are suitable for predicting off-target interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability and conformational changes over 100 ns trajectories .
- Pharmacophore Modeling: Generate 3D pharmacophore maps (e.g., Schrödinger Phase) to identify potential off-targets with similar feature alignments .
- Machine Learning: Train models on ChEMBL bioactivity data to predict polypharmacology risks .
Basic: How should stability studies be designed under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability: Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks. Analyze degradation products via HPLC-MS .
- pH Stability: Prepare buffers (pH 1–10) and monitor hydrolysis over 24–72 hours. Use LC-MS to identify acid/base-labile functional groups (e.g., amide bonds) .
Advanced: What methodologies are recommended for studying in vitro metabolic pathways?
Methodological Answer:
- Liver Microsome Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-MS/MS (e.g., CYP450-mediated oxidation) .
- Recombinant Enzymes: Test individual CYP isoforms (e.g., CYP3A4, CYP2D6) to pinpoint metabolic enzymes .
Advanced: How can contradictory biological activity data across assays be resolved?
Methodological Answer:
- Orthogonal Assays: Validate results using disparate techniques (e.g., cell-based vs. biochemical assays) .
- Dose-Response Curves: Perform 8-point dilution series to confirm potency trends and rule out assay artifacts .
- Statistical Analysis: Apply ANOVA or Bayesian modeling to assess reproducibility across replicates .
Advanced: What strategies are effective for enantiomeric resolution of chiral intermediates?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers .
- Chiral Derivatization: React intermediates with Mosher’s acid chloride and analyze diastereomers via ¹H NMR .
Advanced: How to design in vivo pharmacokinetic (PK) and efficacy studies?
Methodological Answer:
- Rodent Models: Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
- Disease Models: Use transgenic mice or xenografts to evaluate efficacy. Measure biomarker levels (e.g., dopamine for CNS targets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
